
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-3-pyridinol with tert-butylthiol in the presence of a suitable catalyst . The reaction conditions often include an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to facilitate the deprotonation of tert-butylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the pyridine ring.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thallium(I) ethoxide can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tert-butylthio group can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of tert-butylthio and hydroxyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol involves its interaction with molecular targets in biological systems. The tert-butylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the pyridine ring and hydroxyl group.
4-Methyl-3-pyridinol: Contains the pyridine ring and hydroxyl group but lacks the tert-butylthio group.
tert-Butylpyridine: Contains the pyridine ring and tert-butyl group but lacks the hydroxyl group.
Uniqueness
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol is unique due to the combination of the tert-butylthio group, hydroxyl group, and pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-(6-tert-butylsulfanyl-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H19NOS/c1-8-6-11(15-12(3,4)5)13-7-10(8)9(2)14/h6-7,9,14H,1-5H3 |
InChI Key |
FJHAFHZIPFKEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


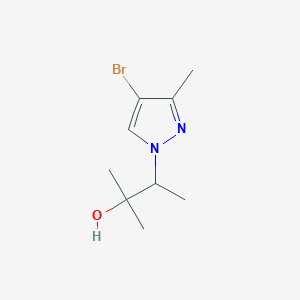
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12997447.png)
![2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12997457.png)


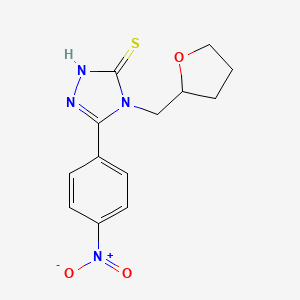
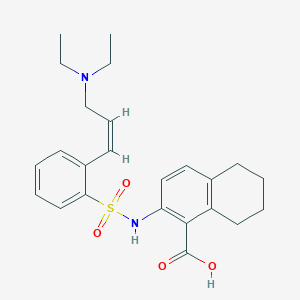
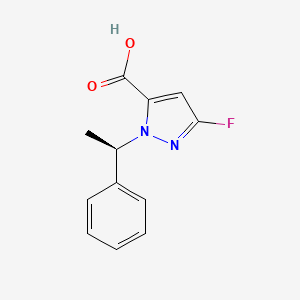
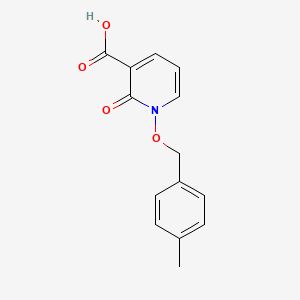
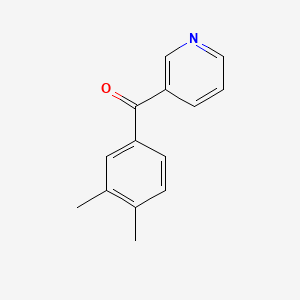
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one](/img/structure/B12997501.png)
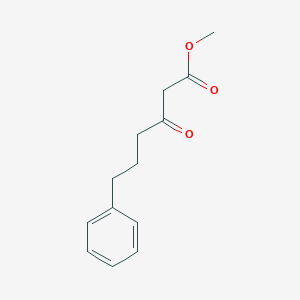

![(1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12997513.png)
